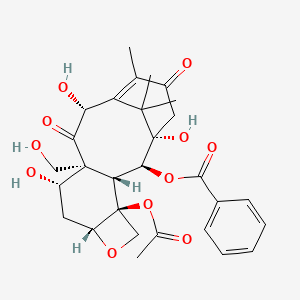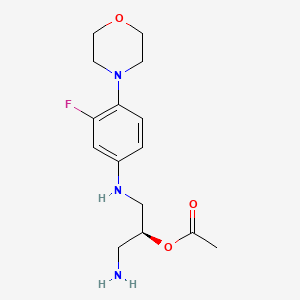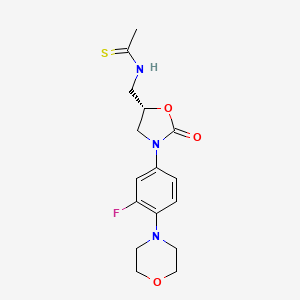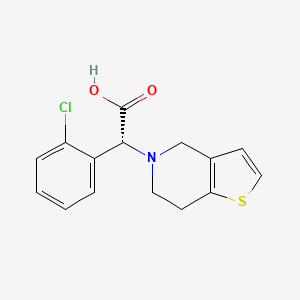
19-Hydroxy-10-deacetyl Baccatin-III
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
19-Hydroxy-10-deacetyl Baccatin-III: is a naturally occurring compound extracted from the yew tree (Taxus species). It is a crucial intermediate in the biosynthesis of paclitaxel (Taxol), a widely used anticancer drug. This compound is known for its complex structure and significant role in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 19-Hydroxy-10-deacetyl Baccatin-III typically involves the extraction from the needles of Taxus species. The process includes several steps:
Extraction: Ultrasonic-assisted extraction using solvents like ethanol or methanol.
Purification: The extract undergoes purification through chromatography techniques to isolate the desired compound.
Industrial Production Methods: Industrial production often employs biotransformation methods. For instance, whole-cell biotransformation using microbial strains expressing specific enzymes can convert 10-deacetylbaccatin III to this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often catalyzed by enzymes or chemical oxidants.
Reduction: Reduction reactions can modify specific functional groups within the molecule.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Enzymes like oxidases or chemical oxidants such as hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents or nucleophiles.
Major Products: The reactions typically yield derivatives of 19-Hydroxy-10-deacetyl Baccatin-III with modified functional groups, which can be further utilized in the synthesis of paclitaxel and its analogs .
Scientific Research Applications
Chemistry:
Synthetic Intermediate: Used as a precursor in the synthesis of complex diterpenoid compounds, including paclitaxel.
Biology:
Enzyme Studies: Serves as a substrate in studies involving enzyme-catalyzed transformations.
Medicine:
Anticancer Research: Integral in the development and production of paclitaxel, a key drug in cancer chemotherapy.
Industry:
Pharmaceutical Manufacturing: Employed in the large-scale production of paclitaxel and related compounds.
Mechanism of Action
The mechanism of action of 19-Hydroxy-10-deacetyl Baccatin-III is primarily related to its role as a precursor in the biosynthesis of paclitaxel. Paclitaxel exerts its effects by stabilizing microtubules, thereby inhibiting cell division and inducing apoptosis in cancer cells . The molecular targets include tubulin, a protein that forms the structural component of microtubules .
Comparison with Similar Compounds
10-Deacetylbaccatin III: Another precursor in the biosynthesis of paclitaxel.
Baccatin III: A closely related compound also involved in the synthesis of paclitaxel.
Uniqueness: 19-Hydroxy-10-deacetyl Baccatin-III is unique due to its specific hydroxylation pattern, which is crucial for the subsequent steps in the biosynthesis of paclitaxel. This hydroxylation enhances its reactivity and suitability as a synthetic intermediate .
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10R,12R)-4-acetyloxy-1,9,12-trihydroxy-10-(hydroxymethyl)-14,17,17-trimethyl-11,15-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34O11/c1-14-17(32)11-29(37)24(39-25(36)16-8-6-5-7-9-16)22-27(12-30,23(35)21(34)20(14)26(29,3)4)18(33)10-19-28(22,13-38-19)40-15(2)31/h5-9,18-19,21-22,24,30,33-34,37H,10-13H2,1-4H3/t18-,19+,21+,22-,24-,27+,28-,29+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALOPRXVBVZSAC-RIFKXWPOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1=O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(CC1=O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B601337.png)


![2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-](/img/structure/B601341.png)





![Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate](/img/structure/B601350.png)

